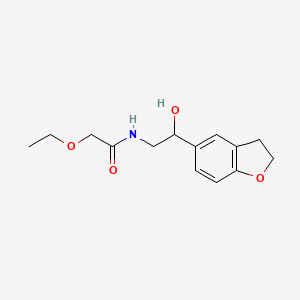

![molecular formula C25H25N5O4S B2552042 ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 955781-17-6](/img/structure/B2552042.png)

ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is a complex molecule that appears to be related to various heterocyclic compounds synthesized for potential pharmacological applications. Although the exact compound is not described in the provided papers, similar compounds with pyrazole and pyridazine moieties have been synthesized and characterized for their properties and potential uses.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with readily available precursors. For instance, the synthesis of a pyrazole derivative was achieved through a 3+2 annulation method, starting with (E)-ethyl 2-benzylidene-3-oxobutanoate and phenylhydrazine hydrochloride . Similarly, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were prepared and reacted with various active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . These methods suggest that the compound could be synthesized through similar annulation reactions or by reacting hydrazonoacetate derivatives with appropriate reagents.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . The crystal structure can be stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking . Theoretical calculations, including DFT, can be used to predict and compare the molecular structure and properties with experimental data .

Chemical Reactions Analysis

The reactivity of these compounds can lead to the formation of various heterocyclic structures. For example, the Diels-Alder reaction has been used to synthesize pyridazine derivatives . The reactivity of the compound towards different reagents could potentially yield a variety of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are characterized by their molecular structure. The presence of multiple heteroatoms and aromatic systems can influence their electronic properties, as indicated by HOMO/LUMO analysis and MEP calculations . These properties are crucial for understanding the compound's reactivity and potential interactions with biological targets. Additionally, the solubility, stability, and crystallinity can be assessed through experimental techniques such as solubility tests, thermal analysis, and X-ray diffraction .

科学的研究の応用

Synthesis and Reactivity

Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates exhibit reactivity towards a variety of active methylene reagents, enabling the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This highlights the compound's versatility in heterocyclic synthesis, providing a pathway for creating diverse heterocyclic compounds with potential pharmacological applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Anticancer Activity

A derivative, Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, serves as a precursor for synthesizing new heterocycles with pyrimidine and thiazole moieties. These compounds demonstrated potent anticancer activity against the colon HCT-116 human cancer cell line, suggesting their potential in cancer therapy (Abdel-Motaal, Alanzy, & Asem, 2020).

Antitumor Evaluation

The synthesis of different heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide showcased high inhibitory effects on various human cancer cell lines. This research underlines the compound's role in developing new antitumor agents, emphasizing the importance of heterocyclic chemistry in medicinal research (Shams, Mohareb, Helal, & Mahmoud, 2010).

Antimicrobial and Antioxidant Studies

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds were synthesized and exhibited excellent antimicrobial activity and profound antioxidant potential. This study shows the potential of such compounds in developing new antimicrobial and antioxidant agents, contributing to the fight against infectious diseases and oxidative stress-related conditions (Raghavendra et al., 2016).

Apoptosis-Inducing Agents for Breast Cancer

Multicomponent synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives showed significant anticancer potential, especially against breast cancer cell lines. One compound, in particular, induced apoptosis in MCF-7 cells, highlighting its potential as a new therapeutic agent for breast cancer treatment (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).

特性

IUPAC Name |

ethyl 2-[[2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O4S/c1-3-34-25(33)21-17-11-7-8-12-19(17)35-23(21)27-20(31)14-29-24(32)22-18(15(2)28-29)13-26-30(22)16-9-5-4-6-10-16/h4-6,9-10,13H,3,7-8,11-12,14H2,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNVUXJAJPFVRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C(=O)C4=C(C=NN4C5=CC=CC=C5)C(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2551959.png)

![4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2551965.png)

![2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2551967.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2551970.png)

![2-Chloro-N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]propanamide](/img/structure/B2551973.png)

![3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid](/img/structure/B2551982.png)